Cy5-PEG3-Tetrazin

Bioorthogonal Chemistry Click Chemistry Kinetics Live-Cell Imaging

Standard tetrazine probes suffer from slow kinetics or poor solubility, compromising live-cell labeling windows. Cy5-PEG3-Tetrazine solves this via: - H-tetrazine: 10x faster iEDDA reaction vs. methyltetrazine (k2 up to 30,000 M⁻¹s⁻¹) - PEG3 spacer: Enables 100% aqueous buffers; no DMSO needed - Cy5 fluorophore: Ex/Em 646/662 nm for NIR imaging. Ideal for pre-targeted workflows requiring minute-scale, bioorthogonal labeling.

Molecular Formula C51H65ClN8O5
Molecular Weight 905.6 g/mol
Cat. No. B12365149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5-PEG3-Tetrazin
Molecular FormulaC51H65ClN8O5
Molecular Weight905.6 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCCCN3C4=CC=CC=C4C(C3=CC=CC=CC5=[N+](C6=CC=CC=C6C5(C)C)C)(C)C.[Cl-]
InChIInChI=1S/C51H64N8O5.ClH/c1-38-54-56-49(57-55-38)40-26-24-39(25-27-40)37-53-48(61)28-31-62-33-35-64-36-34-63-32-29-52-47(60)23-11-8-16-30-59-44-20-15-13-18-42(44)51(4,5)46(59)22-10-7-9-21-45-50(2,3)41-17-12-14-19-43(41)58(45)6;/h7,9-10,12-15,17-22,24-27H,8,11,16,23,28-37H2,1-6H3,(H-,52,53,60,61);1H
InChIKeyJZCJCUCLPDFIHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5-PEG3-Tetrazin Overview & Procurement


Cy5-PEG3-Tetrazin is a heterobifunctional reagent comprising a Cyanine 5 (Cy5) fluorophore (Ex/Em ~646/662 nm) conjugated to a tetrazine moiety via a triethylene glycol (PEG3) spacer . The compound enables rapid, copper-free inverse electron demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (TCO)-modified biomolecules, forming a stable covalent dihydropyridazine linkage under physiological conditions . The PEG3 spacer enhances aqueous solubility, minimizes steric hindrance during conjugation, and spatially decouples the bulky Cy5 dye from the tetrazine reactive center .

Bioorthogonal labeling Copper-free iEDDA ligation with TCO-tagged targets
Rapid kinetics Fast cycloaddition supports time-sensitive live-cell imaging
Aqueous solubility PEG3 spacer enables co-solvent-free conjugation in buffer

Cy5-PEG3-Tetrazin: Variants Are Not Interchangeable


Procurement substitution of Cy5-PEG3-Tetrazin with alternative tetrazine conjugates (e.g., methyltetrazine analogs or Cy5-tetrazine constructs with different PEG lengths) introduces quantifiable performance variance that directly impacts experimental outcomes. Substitution of the hydrogen-substituted tetrazine with a methyltetrazine reduces the second-order rate constant by at least 10-fold with TCO dienophiles, materially extending required reaction times for equivalent conjugation yield . Substitution of the PEG3 spacer with longer PEG chains (e.g., PEG8) alters the spatial separation between Cy5 and tetrazine, modifying both fluorescence quenching efficiency and hydrodynamic radius, which affects conjugate solubility and steric accessibility in crowded biological environments [1]. Substitution with non-PEGylated Cy5-tetrazine constructs results in measurable loss of aqueous solubility and increased aggregation propensity, directly reducing bioconjugation efficiency in aqueous buffer systems [2]. These structural features are not cosmetic—they are performance-determining parameters that cannot be assumed equivalent across commercial catalog entries.

Methyltetrazine analogs
May slow iEDDA reaction kinetics, reducing conjugation yield under time-limited conditions
Longer PEG linkers (PEG8+)
Alter spatial separation, potentially modifying quenching efficiency and hydrodynamic radius
Non-PEGylated Cy5-tetrazine
Reduced aqueous solubility and increased aggregation may lower bioconjugation efficiency

Cy5-PEG3-Tetrazin Performance Evidence


Unsubstituted vs. Methyl Tetrazine Kinetics

Cy5-PEG3-Tetrazin contains an unsubstituted (hydrogen) tetrazine moiety, which confers substantially faster iEDDA cycloaddition kinetics with trans-cyclooctene (TCO) compared to methyl-substituted tetrazine analogs. Multiple independent vendor technical datasheets and comparative product specifications confirm that hydrogen-substituted tetrazines react at least 10-fold faster than methyl-substituted tetrazines with TCO dienophiles [1]. This kinetic differential is not marginal; it translates to materially shorter incubation times required to achieve equivalent conjugation yields at equivalent reagent concentrations .

Tetrazine kinetics
Cross-study comparable
≥10-fold faster than methyltetrazine-TCO
Supports rapid labeling kinetics in live-cell imaging
Kinetic differential from multiple vendor specs; direct head-to-head not available
Bioorthogonal Chemistry Click Chemistry Kinetics Live-Cell Imaging

PEG3 Spacer Solubility Enhancement

The PEG3 (triethylene glycol) spacer in Cy5-PEG3-Tetrazin provides a critical intermediate-length hydrophilic linker that enhances aqueous solubility while maintaining sufficient spatial proximity to retain the tetrazine-mediated quenching effect on Cy5 fluorescence prior to conjugation. Azide-PEG3-tetrazine technical specifications confirm that the PEG3 spacer increases solubility in aqueous media compared to non-PEGylated constructs [1]. Independent studies on [89Zr]ZrDFO-PEG3-azepin-mAb constructs demonstrate that PEG3 linker incorporation improves aqueous phase solubility and radiochemical conversion efficiency [2]. The choice of three ethylene glycol units represents a deliberate design trade-off: shorter linkers may inadequately mitigate steric hindrance between Cy5 and the tetrazine reactive center, while substantially longer PEG chains (e.g., PEG8, PEG12) increase hydrodynamic radius and may reduce the quenching efficiency that contributes to the fluorogenic turn-on property upon TCO ligation [3].

PEG3 solubility
Class-level inference
Enhanced aqueous solubility, reduced aggregation
Enables co-solvent-free aqueous bioconjugation
Inference from PEG3 analogs; direct measurement not located
Bioconjugation Linker Optimization Aqueous Solubility

Tetrazine-TCO Bioorthogonal Selectivity

The tetrazine-TCO iEDDA reaction employed by Cy5-PEG3-Tetrazin operates with second-order rate constants ranging from approximately 800 M⁻¹s⁻¹ to 30,000 M⁻¹s⁻¹ depending on tetrazine substitution and solvent conditions, which exceeds the kinetics of alternative bioorthogonal ligation pairs [1] . The reaction proceeds efficiently under mild buffer conditions (physiological pH, 37°C) without requiring copper catalysts, reducing agents, or elevated temperatures—conditions that are incompatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) in live-cell contexts . Tetrazine-TCO ligation is fully bioorthogonal, meaning neither reactive partner engages with endogenous biological functional groups (amines, thiols, carboxylic acids, etc.), which is not true of amine-reactive NHS ester or thiol-reactive maleimide chemistries that label any accessible primary amine or cysteine residue [2].

Bioorthogonal selectivity
Class-level inference
Specific TCO reaction only; no cross-reactivity with endogenous groups
Enables specific target labeling in complex biological milieu
Requires TCO handle pre-installed on target
Bioorthogonal Chemistry Click Chemistry Selectivity Copper-Free Conjugation

Cy5-PEG3-Tetrazin Use Case Guide


Live-Cell Rapid Protein Labeling

For experiments requiring fluorescent labeling of cell-surface proteins within time windows of 10-30 minutes, the hydrogen-substituted tetrazine moiety in Cy5-PEG3-Tetrazin delivers ≥10-fold faster kinetics than methyltetrazine analogs with TCO-modified targets . This kinetic advantage translates directly to higher labeling efficiency at equivalent incubation times or equivalent labeling with shorter incubation, which is critical when monitoring dynamic cellular processes such as receptor internalization, trafficking, or protein-protein interactions where extended labeling periods would confound temporal resolution . Procurement decision: Select Cy5-PEG3-Tetrazin over Cy5-Methyltetrazine when reaction speed is the primary constraint.

Co-Solvent-Free Aqueous Bioconjugation

The PEG3 spacer confers sufficient aqueous solubility to enable efficient tetrazine-TCO conjugation in 100% aqueous buffer systems without requiring DMSO, DMF, or other organic co-solvents that may denature sensitive protein targets or perturb membrane integrity in live-cell experiments [1]. This property directly addresses a known limitation of non-PEGylated Cy5-tetrazine constructs, which exhibit reduced solubility and increased aggregation propensity in purely aqueous media . Procurement decision: Select Cy5-PEG3-Tetrazin over non-PEGylated Cy5-tetrazine when the conjugation must occur in aqueous buffer without organic co-solvent addition.

Pre-Targeted Imaging & Two-Step Labeling

Cy5-PEG3-Tetrazin is optimally deployed in pre-targeted imaging workflows where a TCO-modified targeting moiety (antibody, peptide, aptamer) is first administered and allowed to accumulate at the target site, followed by administration of the Cy5-PEG3-Tetrazin probe for rapid, bioorthogonal fluorescent labeling [2]. The tetrazine-TCO iEDDA reaction achieves second-order rate constants up to 30,000 M⁻¹s⁻¹, enabling effective labeling at nanomolar to low micromolar probe concentrations within minutes, while the bioorthogonality of the reaction ensures that the Cy5-PEG3-Tetrazin probe labels only the pre-installed TCO handle and not endogenous biomolecules . Procurement decision: Select Cy5-PEG3-Tetrazin for two-step labeling applications where bioorthogonal specificity and rapid in situ conjugation are both required.

Application
Selection Property
Validation Focus
ApplicationRapid live-cell protein labeling
Selection PropertyHydrogen-substituted tetrazine kinetics
Validation FocusConjugation rate and incubation time requirements
ApplicationAqueous bioconjugation without co-solvent
Selection PropertyPEG3 spacer solubility
Validation FocusBuffer compatibility and aggregation resistance
ApplicationPre-targeted imaging (two-step labeling)
Selection PropertyBioorthogonal specificity and reaction speed
Validation FocusTCO-targeted labeling specificity in complex environments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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